N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
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Description
Synthesis Analysis
The synthesis of a complex compound involves a series of chemical reactions, with each step carefully designed and controlled. The process often involves the creation of a specific chemical bond or the introduction of a functional group. The synthesis is usually verified using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy1.Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them2.Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity and stability. This can involve observing the compound under various conditions and with different reactants. Techniques like spectroscopy and chromatography are often used to monitor these reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, are determined using various analytical techniques. These properties can give insights into how the compound might behave in different environments5.Safety And Hazards
The safety and potential hazards of the compound are usually determined through toxicology studies. This can involve testing the compound on cell cultures or animal models to see if it causes any adverse effects6.
Future Directions
The future directions for research on the compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for better efficacy or lower toxicity7.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-26(23(17-24)14-8-3-9-15-23)21(28)16-29-22-25-19-12-6-7-13-20(19)27(22)18-10-4-2-5-11-18/h2,4-5,10-11H,3,6-9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQIYPNTOZKSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CSC1=NC2=C(N1C3=CC=CC=C3)CCCC2)C4(CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide |
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